(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone
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Overview
Description
“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone” is a chemical compound. It is part of the benzothiazole class of compounds, which have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has demonstrated the synthesis and evaluation of derivatives of this compound, revealing notable antibacterial and antimicrobial activities. For instance, the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been characterized by their antibacterial screening, highlighting the compound's potential in developing new antimicrobial agents (Landage, Thube, & Karale, 2019). Additionally, azetidinone and thiazolidinone derivatives have been synthesized for their antimicrobial activity evaluation, further emphasizing the compound's utility in combating microbial infections (Prajapati & Thakur, 2014).
Antioxidant Activities
Compounds synthesized from this chemical structure have been explored for their antioxidant properties. A study on novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives highlighted their potent antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Jaishree et al., 2012).
Anticancer Activity
The modification and synthesis of derivatives from this compound have shown promising results in anticancer activity. Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been designed and evaluated for their cytotoxicity against cancer cell lines, with some derivatives displaying significant anticancer potential (Bolakatti et al., 2020).
Synthesis and Characterization for Medicinal Applications
The compound and its derivatives have been synthesized and characterized for various medicinal applications. For example, the synthesis and characterization of novel thiazole anchored pyrazolyl benzoxazoles have been reported, focusing on their potential pharmaceutical applications (Akolkar & Karale, 2015).
Biological Evaluation and Docking Studies
Biological evaluation and docking studies of synthesized derivatives have provided insights into their interaction with biological targets. This includes the study of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives, which revealed their binding mode and orientation at the active sites of target enzymes, offering valuable information for drug design and development (Rajaraman, Sundararajan, & Krishnasamy, 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been shown to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, disrupting the cell wall biosynthesis ofMycobacterium tuberculosis . This leads to the bacterium’s inability to maintain its cell wall, resulting in its death .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effects include compromised cell wall integrity and eventual cell death .
Result of Action
The result of the compound’s action would be the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This could potentially lead to the death of the bacterium, thereby exerting an anti-tubercular effect .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3-methylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)20-10-13(11-20)24-18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBIWVYNCXEGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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